

# Navigating Product-Specific Guidances (PSGs): A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pssg     |           |
| Cat. No.:            | B1226703 | Get Quote |

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to avoid common mistakes when working with the FDA's Product-Specific Guidances (PSGs) for generic drug development.

### Frequently Asked Questions (FAQs)

Q1: What is a Product-Specific Guidance (PSG) and what is its primary purpose?

A Product-Specific Guidance, or PSG, is a document issued by the U.S. Food and Drug Administration (FDA) that provides the agency's current thinking on the evidence needed to demonstrate that a generic drug is therapeutically equivalent to its corresponding Reference Listed Drug (RLD).[1] The primary purpose of a PSG is to help streamline generic drug product development by providing a clear, scientifically-vetted roadmap for approval.[2][3] This includes recommendations on the most accurate, sensitive, and reproducible methods for conducting bioequivalence (BE) studies.[1][2] By aligning clinical trial design with regulatory expectations, PSGs help reduce the risk of Abbreviated New Drug Application (ANDA) rejection and accelerate the time-to-market for generic products.[4]

Q2: A PSG for our product of interest was recently revised and now includes a recommendation for an additional costly in vivo study. What is our most effective immediate course of action?

If you have already commenced an in vivo BE study (i.e., the protocol is signed), you should immediately request a GDUFA III PSG Teleconference with the FDA.[2] This one-hour teleconference is designed to get the agency's real-time feedback on the impact of the new

### Troubleshooting & Optimization





guidance on your specific program.[2] Following the teleconference, if a more in-depth scientific discussion is needed, you can request a formal PSG meeting to present a detailed scientific justification for why your existing data or an alternative approach might still be sufficient to meet the regulatory standard.[2]

Q3: We are developing a complex generic drug, but there is no PSG available. What are our options?

When a PSG is not available for a complex product, sponsors face uncertainty in key aspects of study design, such as the selection of appropriate endpoints and analytical methods.[4] In this situation, it is crucial to engage with the FDA through formal channels. You can submit a "controlled correspondence" to ask specific questions about your development program.[2] Additionally, you can request a pre-ANDA meeting to discuss your proposed development strategy with the agency and gain valuable feedback before committing to costly studies.[2][5]

Q4: What are the different types of PSG revisions, and how do they impact our development program?

PSG revisions are categorized based on their potential impact on generic drug development. The main types of revisions are:

- Critical: This is the most significant type of revision and reflects a change in the FDA's
  understanding of a drug's safety or effectiveness. It may require additional studies for all
  ANDAs, including those already approved.[3]
- Major (In Vitro or In Vivo): These revisions include additional recommended studies that are necessary to establish bioequivalence and can increase the development burden.[3]
- Minor: These are changes that are not considered major, such as clarifying a study design or adding an alternative bioequivalence option.[3]
- Editorial/Level 2: These are non-substantive changes, such as correcting typographical errors or updating references, and have no strategic impact on development.[3][6]

Q5: What are some of the most common deficiencies cited in ANDA submissions that are related to PSGs?



Common deficiencies often relate to the execution and reporting of studies recommended in PSGs. For topical products, for example, frequent issues with in vitro permeation and release testing (IVPT/IVRT) include:

- Incomplete study reports and missing raw data.[7]
- Insufficient validation of analytical methods.[7]
- Use of skin from a single donor in pilot studies.[7]
- Inadequate justification for dose selection.[7]

For complex drug substances, common deficiencies include unqualified impurities and insufficient characterization.[8][9] Additionally, labeling discrepancies between the submitted ANDA and the RLD are a frequent source of deficiencies.[10]

## Troubleshooting Guides Challenge: Uncertainty Due to Lack of a PSG

When a PSG is not available, especially for complex products, the development pathway can be unclear.

Workflow for Navigating Development without a PSG:





Click to download full resolution via product page

Caption: Workflow for generic drug development in the absence of a PSG.



## Challenge: A Revised PSG Impacts a Study Already in Progress

A revised PSG can introduce new requirements that affect ongoing studies.

Logical Flow for Addressing a Revised PSG:









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fda.gov [fda.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Navigating Regulatory Uncertainty: The Impact of FDA's PSG Slowdown on Generic Drug Development | Amarex [amarexcro.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Navigating Product-Specific Guidances (PSGs): A
  Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1226703#common-mistakes-to-avoid-when-working-with-pssg]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com